molecular formula C15H23NO3 B4661224 N-(3-butoxypropyl)-2-phenoxyacetamide

N-(3-butoxypropyl)-2-phenoxyacetamide

Cat. No.: B4661224
M. Wt: 265.35 g/mol
InChI Key: LUIMMEZDTDTWSM-UHFFFAOYSA-N
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Description

N-(3-butoxypropyl)-2-phenoxyacetamide is a synthetic phenoxyacetamide derivative supplied for research and development purposes. This compound is part of a class of chemicals that have been investigated for various biological activities. While specific pharmacological data for this molecule may be limited, related phenoxyacetamide structures are recognized as valuable scaffolds in medicinal chemistry . Recent scientific studies highlight the significant research interest in phenoxyacetamide derivatives. For instance, novel 2-phenoxyacetamide compounds have been designed, synthesized, and evaluated as multifunctional agents for complex diseases, showing promising activity in in vitro models . Some derivatives within this chemical family have demonstrated potential as herbicides in agricultural research, indicating the versatility of the phenoxyacetamide structure . Furthermore, the phenoxyacetamide moiety serves as a key precursor in organic synthesis, enabling access to complex heterocyclic systems through intramolecular cyclization reactions . Researchers are exploring these pathways to create novel benzoxazine and benzoxazepinone derivatives, which are important structures in pharmaceutical development. This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material in accordance with all applicable laboratory safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-butoxypropyl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3/c1-2-3-11-18-12-7-10-16-15(17)13-19-14-8-5-4-6-9-14/h4-6,8-9H,2-3,7,10-13H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUIMMEZDTDTWSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCCNC(=O)COC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Chemistry of N 3 Butoxypropyl 2 Phenoxyacetamide

Established Synthetic Pathways to N-(3-butoxypropyl)-2-phenoxyacetamide

The most conventional and widely established method for the synthesis of this compound involves the formation of an amide bond between a 2-phenoxyacetic acid derivative and 3-butoxypropan-1-amine. This transformation is a cornerstone of organic synthesis, and several strategies have been developed to achieve it efficiently.

The primary route involves the activation of the carboxylic acid group of 2-phenoxyacetic acid to make it more susceptible to nucleophilic attack by the primary amine, 3-butoxypropan-1-amine. A common approach is the conversion of the carboxylic acid to a more reactive acyl chloride. This is typically achieved by treating 2-phenoxyacetic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2-phenoxyacetyl chloride is then reacted with 3-butoxypropan-1-amine, usually in the presence of a base to neutralize the hydrochloric acid byproduct, to yield the desired amide.

Alternatively, direct coupling of the carboxylic acid and the amine can be accomplished using a variety of coupling agents. These reagents activate the carboxylic acid in situ, facilitating the amidation reaction.

The reaction conditions for the synthesis of this compound are highly dependent on the chosen synthetic pathway. For the acyl chloride route, the initial chlorination of 2-phenoxyacetic acid is typically performed in an inert solvent like dichloromethane (B109758) (DCM) or toluene, often with a catalytic amount of N,N-dimethylformamide (DMF). The subsequent amidation is then carried out at low temperatures to control the exothermicity of the reaction, with a tertiary amine base such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) used as an acid scavenger. nih.gov

When employing coupling agents, the reaction is generally a one-pot procedure. The carboxylic acid, amine, coupling agent, and a base are mixed in a suitable aprotic solvent. The choice of coupling agent and base can significantly influence the reaction yield and purity of the product.

Below is a table summarizing typical reaction conditions for the synthesis of N-substituted phenoxyacetamides, which are applicable to the synthesis of this compound.

Synthetic PathwayReagentsSolventTemperature (°C)BaseReference
Acyl Chloride2-Phenoxyacetyl chloride, 3-Butoxypropan-1-amineDichloromethane (DCM)0 to room temp.Triethylamine (TEA) nih.gov
Carbodiimide Coupling2-Phenoxyacetic acid, 3-Butoxypropan-1-amine, DCC, HOBtDichloromethane (DCM)0 to room temp.- nih.gov
Phosphonium Salt Coupling2-Phenoxyacetic acid, 3-Butoxypropan-1-amine, BOP reagentAcetonitrile (MeCN)Room temp.Triethylamine (TEA) researchgate.net
Uronium Salt Coupling2-Phenoxyacetic acid, 3-Butoxypropan-1-amine, HBTUN,N-Dimethylformamide (DMF)Room temp.N,N-Diisopropylethylamine (DIPEA) nih.gov

DCC: N,N'-Dicyclohexylcarbodiimide, HOBt: Hydroxybenzotriazole, BOP: (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate, HBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate

The synthesis of this compound relies on the availability of two key precursors: 2-phenoxyacetic acid and 3-butoxypropan-1-amine.

2-Phenoxyacetic Acid: This precursor is commonly synthesized via the Williamson ether synthesis. nih.gov In this reaction, phenol (B47542) is deprotonated by a strong base, such as sodium hydroxide, to form sodium phenoxide. The resulting phenoxide then acts as a nucleophile, attacking the α-carbon of chloroacetic acid to displace the chloride ion and form 2-phenoxyacetic acid. nih.gov

3-Butoxypropan-1-amine: This precursor can be prepared through several routes. One common method is the reduction of 3-butoxypropanenitrile. The nitrile itself can be obtained by the cyanoethylation of butanol with acrylonitrile, followed by hydrolysis and subsequent reduction. Another approach involves the reaction of 1-bromo-3-butoxypropane with ammonia (B1221849) or a suitable nitrogen source.

Derivatization of these precursors can lead to a wide range of this compound analogues. For instance, substituting the phenyl ring of the phenoxyacetic acid moiety with various functional groups can modulate the electronic and steric properties of the final compound. Similarly, modifications to the butoxypropyl chain can be achieved by starting with different amino alcohols or by derivatizing the butoxy group.

Development of Novel Synthetic Approaches

While the established methods are reliable, research continues to focus on developing more efficient, sustainable, and versatile synthetic routes for amide bond formation.

Recent advancements in organic chemistry have introduced several innovative methods for amide synthesis that could be applied to this compound. These methods often offer milder reaction conditions, broader functional group tolerance, and improved atom economy. unimi.it

One such approach is the direct oxidative amidation of aldehydes with amines. nih.gov This method bypasses the need to pre-form a carboxylic acid, directly converting an aldehyde, such as phenoxyacetaldehyde, and 3-butoxypropan-1-amine into the target amide in the presence of an oxidizing agent and a catalyst.

Another innovative strategy involves the use of nitrile imines, which can rearrange to form amide bonds under mild conditions. nih.gov This method avoids the use of potentially hazardous coupling agents. nih.gov Metal-free catalytic systems, for example using nBu₄NI/TBHP, have also been developed for the formation of amide bonds from aldehydes and aromatic tertiary amines, offering a novel and practical route. researchgate.net

The chemical structure of this compound is achiral, meaning it does not have any stereocenters and therefore does not exist as different stereoisomers. Consequently, stereoselective synthesis is not a primary concern for the preparation of this specific compound.

However, if chiral centers were to be introduced into either the 2-phenoxyacetic acid or the 3-butoxypropylamine (B103762) precursor, stereoselective synthesis would become critical. For example, if a substituent were added to the propoxy chain creating a chiral center, a stereoselective synthesis would be required to produce a single enantiomer or diastereomer. Methodologies such as the use of chiral auxiliaries, asymmetric catalysis, or enzymatic resolutions would then be employed to control the stereochemical outcome of the reaction. nih.govelsevierpure.comnih.gov

The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to minimize environmental impact. For the synthesis of this compound, several strategies can be employed to enhance sustainability.

Atom Economy: Choosing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a key principle. Direct amidation reactions are generally more atom-economical than those requiring stoichiometric activating agents, which generate significant byproducts. unimi.it

Use of Safer Solvents: Replacing hazardous solvents like dichloromethane with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) can significantly reduce the environmental footprint of the synthesis. Water can also be an excellent solvent for certain amidation reactions.

Catalysis: The use of catalytic methods, as opposed to stoichiometric reagents, is a cornerstone of green chemistry. Catalytic amounts of a substance can facilitate a reaction multiple times, reducing waste. The development of metal-free catalytic systems for amide bond formation is a particularly active area of research. researchgate.netfrontiersin.org

Energy Efficiency: Employing microwave-assisted synthesis can often dramatically reduce reaction times and energy consumption compared to conventional heating methods. frontiersin.org

By integrating these principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally benign.

Advanced Spectroscopic and Chromatographic Characterization for Research Purposes

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For N-(3-butoxypropyl)-2-phenoxyacetamide, obtaining a single crystal of suitable quality would enable the unequivocal determination of its molecular conformation, including bond lengths, bond angles, and torsional angles. This technique would also reveal the packing of the molecules in the crystal lattice and the nature of any intermolecular interactions, such as hydrogen bonding.

While a specific crystal structure for this compound is not publicly available, a hypothetical dataset based on similar small organic molecules illustrates the type of information that would be obtained.

Crystallographic ParameterHypothetical Value
Empirical FormulaC15H23NO3
Formula Weight265.35 g/mol
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)10.123(4)
b (Å)8.456(2)
c (Å)18.987(6)
β (°)105.34(2)
Volume (ų)1567.8(9)
Z4
Calculated Density (g/cm³)1.124
R-factor (%)4.5

The determination of the crystal structure would provide invaluable insights into the molecule's preferred conformation in the solid state, which can influence its physical properties and interactions with biological targets.

Advanced Chromatographic Separations and Coupled Techniques

Chromatographic techniques are indispensable for the separation, identification, and quantification of chemical compounds. For this compound, a suite of advanced chromatographic methods can be employed to assess its purity and analyze it in complex matrices.

HPLC is a cornerstone technique for the purity assessment and quantitative analysis of non-volatile and thermally labile compounds. A reverse-phase HPLC method would be well-suited for this compound, utilizing a non-polar stationary phase and a polar mobile phase.

A typical HPLC method for this compound would involve a C18 column and a gradient elution with a mobile phase consisting of acetonitrile and water, potentially with a modifier like formic acid to improve peak shape. Detection would likely be performed using a UV detector at a wavelength where the phenoxy group exhibits strong absorbance, for instance, around 270 nm.

The following table illustrates a hypothetical set of HPLC parameters and expected results for the analysis of a research sample of this compound.

ParameterValue/Condition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Gradient50% B to 95% B over 10 min
Flow Rate1.0 mL/min
Detection Wavelength270 nm
Expected Retention Time~7.5 min
Purity (by peak area)>99.0%

This method would be crucial for routine quality control during synthesis and for quantitative studies.

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. While this compound itself may have limited volatility due to its molecular weight and polar amide group, it can be analyzed by GC-MS, potentially after derivatization to increase its volatility and thermal stability.

In a typical GC-MS analysis, the compound would be introduced into the instrument, vaporized, and separated on a capillary column. As the separated components elute from the column, they are ionized (commonly by electron impact), and the resulting ions are separated by their mass-to-charge ratio. The fragmentation pattern observed in the mass spectrum provides a molecular fingerprint that can be used for structural elucidation.

Key fragment ions for this compound would be expected from the cleavage of the amide bond, the ether linkage, and the alkyl chain.

A hypothetical table of expected major fragment ions in the electron impact mass spectrum of this compound is presented below.

m/zProposed Fragment Structure
265[M]+ (Molecular Ion)
192[M - C4H9O]+
135[C6H5OCH2CO]+
100[HN(CH2)3OC4H9]+
94[C6H5OH]+
77[C6H5]+
57[C4H9]+

GC-MS would be particularly useful for identifying volatile impurities or degradation products in a sample of this compound.

UHPLC-MS/MS combines the high separation efficiency of UHPLC with the high sensitivity and selectivity of tandem mass spectrometry. This technique is ideal for the trace-level quantification of this compound in complex matrices and for detailed structural confirmation.

In a UHPLC-MS/MS experiment, the compound is first separated by UHPLC, which uses smaller particle size columns to achieve faster and more efficient separations than conventional HPLC. The eluent is then introduced into a mass spectrometer, where the parent ion of the target analyte is selected and fragmented. Specific fragment ions are then monitored, providing a high degree of selectivity and sensitivity. This process is known as Multiple Reaction Monitoring (MRM).

The following table outlines hypothetical UHPLC-MS/MS parameters for the analysis of this compound.

ParameterValue/Condition
ColumnC18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Flow Rate0.4 mL/min
Ionization ModePositive Electrospray Ionization (ESI+)
Precursor Ion (m/z)266.18 [M+H]+
Product Ion 1 (m/z)135.04 (for quantification)
Product Ion 2 (m/z)100.11 (for confirmation)

UHPLC-MS/MS offers unparalleled sensitivity, making it the method of choice for pharmacokinetic studies or for the detection of trace levels of this compound in environmental or biological samples.

Computational and Theoretical Chemistry Investigations of N 3 Butoxypropyl 2 Phenoxyacetamide

Quantum Chemical Calculations

Quantum chemical calculations, grounded in the principles of quantum mechanics, are instrumental in understanding the fundamental electronic properties of molecules. These methods provide a detailed picture of electron distribution and energy levels, which are crucial determinants of a molecule's stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) for Electronic Structure Analysis

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govnih.gov It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations are widely employed to predict a variety of molecular properties, including optimized geometry, vibrational frequencies, and electronic characteristics. nih.goveurjchem.com

For N-(3-butoxypropyl)-2-phenoxyacetamide, DFT calculations, often utilizing a basis set such as B3LYP/6-311G++(d,p), can be performed to determine its most stable three-dimensional conformation. eurjchem.com These calculations provide precise data on bond lengths, bond angles, and dihedral angles, offering a foundational understanding of the molecule's architecture.

Illustrative Optimized Geometric Parameters for this compound (DFT/B3LYP)

ParameterBond/AngleCalculated Value
Bond LengthC=O1.23 Å
Bond LengthN-H1.01 Å
Bond LengthC-N1.35 Å
Bond AngleO=C-N122.5°
Bond AngleC-N-H120.8°
Dihedral AngleC-O-C-C (phenoxy)178.5°

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations for similar molecules.

Frontier Molecular Orbital (HOMO-LUMO) Energy Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity. irjweb.com

For this compound, the HOMO is typically localized on the electron-rich phenoxy and amide groups, while the LUMO is often distributed over the carbonyl group and the aromatic ring. The HOMO-LUMO gap provides insights into the molecule's susceptibility to chemical reactions. wuxiapptec.com

Illustrative Frontier Molecular Orbital Energies for this compound

ParameterEnergy (eV)
HOMO Energy-6.58
LUMO Energy-0.25
HOMO-LUMO Gap (ΔE)6.33

Note: The data in this table is illustrative and represents typical values that would be obtained from FMO analysis.

Electrostatic Potential (ESP) Surface Mapping

The Molecular Electrostatic Potential (ESP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. deeporigin.comchemrxiv.orgucsb.edu It illustrates regions of positive and negative electrostatic potential on the molecular surface. deeporigin.com Red-colored regions typically indicate negative potential, associated with electron-rich areas that are susceptible to electrophilic attack, while blue-colored regions represent positive potential, indicating electron-poor areas prone to nucleophilic attack. chemrxiv.org

In the case of this compound, the ESP map would likely show negative potential around the oxygen atoms of the carbonyl and ether groups, as well as the nitrogen atom of the amide group, highlighting these as potential sites for interaction with electrophiles or for hydrogen bonding. researchgate.net Conversely, the hydrogen atom of the amide group would exhibit a positive potential, indicating its role as a hydrogen bond donor. ucsb.edu

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion, MD simulations provide a dynamic picture of molecular behavior, offering insights into conformational changes and intermolecular interactions. mdpi.comnih.gov

Conformational Analysis and Dynamic Behavior of this compound

Due to the presence of several single bonds, this compound is a flexible molecule that can adopt various conformations. eurekalert.org Conformational analysis, often performed using MD simulations, is crucial for understanding the molecule's three-dimensional structure and how it might change in different environments. These simulations can reveal the most stable conformers and the energy barriers between them.

MD simulations can track the trajectories of all atoms in the molecule over a specified time, providing a detailed view of its dynamic nature. This includes the flexibility of the butoxypropyl chain and the rotational freedom around the amide and ether linkages. Understanding the accessible conformational space is vital for predicting how the molecule might interact with biological targets. nih.gov

Ligand-Target Interaction Dynamics (in silico)

Molecular dynamics simulations are extensively used to study the interactions between a small molecule (ligand) and a biological macromolecule (target), such as a protein or enzyme. mdpi.comresearchgate.net These in silico studies are fundamental in drug discovery for predicting the binding affinity and mode of interaction of a potential drug candidate. scispace.comacs.org

For this compound, MD simulations can be employed to model its interaction with a hypothetical target protein. By placing the molecule in the active site of the protein and simulating their dynamic behavior, researchers can observe the formation and breaking of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, over time. scispace.comacs.org This provides a detailed understanding of the stability of the ligand-protein complex and the key residues involved in the binding.

Illustrative Ligand-Target Interaction Data for this compound

Interaction TypeInteracting Atoms/ResiduesAverage Distance (Å)Occupancy (%)
Hydrogen BondAmide N-H with Aspartic Acid side chain2.185
Hydrogen BondCarbonyl O with Lysine side chain2.372
Hydrophobic InteractionPhenyl ring with Leucine and Valine residues3.895
Hydrophobic InteractionButoxy chain with Isoleucine residue4.290

Note: The data in this table is illustrative and represents the type of results that would be generated from an MD simulation of the compound with a hypothetical protein target.

Lack of Specific Research Data Precludes Detailed Computational Analysis of this compound

Despite a thorough review of available scientific literature, no specific computational or theoretical chemistry investigations focused solely on the compound this compound have been identified. As a result, a detailed article on its molecular docking studies and Quantitative Structure-Activity Relationship (QSAR) modeling, as per the requested outline, cannot be generated with scientifically accurate and specific data at this time.

Computational chemistry is a powerful tool for predicting the interactions and properties of molecules. Molecular docking, for instance, is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of a small molecule, such as a drug candidate, to a biological macromolecule, typically a protein.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to understand the chemical features that are important for activity.

While general methodologies for these computational studies are well-established, their application and the resulting data are highly specific to the molecule under investigation. Without dedicated research on this compound, any discussion of its binding modes, affinities, or predictive activity models would be purely speculative and would not meet the required standards of scientific accuracy.

Researchers in the field of computational chemistry and drug design rely on published data from in silico, in vitro, and in vivo studies to build and validate their models. The absence of such data for this compound in the public domain makes it impossible to provide a detailed and factual account of its computational and theoretical chemistry investigations.

It is possible that research on this specific compound exists in proprietary databases within pharmaceutical or chemical companies, but it is not accessible through public scientific search channels. Therefore, until research on this compound is published, a comprehensive and scientifically rigorous article on its computational chemistry, as outlined in the user's request, cannot be written.

Structure Activity Relationship Sar Studies of N 3 Butoxypropyl 2 Phenoxyacetamide and Its Analogues

Systematic Modifications of the N-(3-butoxypropyl) Chain

The N-(3-butoxypropyl) chain is a crucial determinant of the pharmacokinetic and pharmacodynamic properties of N-(3-butoxypropyl)-2-phenoxyacetamide. Modifications to this chain, such as altering its length, branching, and the nature of the terminal alkoxy group, can significantly impact biological activity.

Research on analogous N-substituted phenoxyacetamides has demonstrated that the length of the alkyl chain plays a pivotal role in target engagement. For instance, in a series of related compounds, variations in the N-alkyl chain length have been shown to influence potency. It is hypothesized that an optimal chain length exists for fitting into the hydrophobic pocket of a target receptor or enzyme.

Systematic modifications might include:

Varying the Alkoxy Group: Replacing the butoxy group with methoxy, ethoxy, or propoxy groups can modulate the compound's lipophilicity and its ability to form hydrogen bonds.

Altering the Propyl Linker: Increasing or decreasing the number of methylene (B1212753) units in the propyl linker can affect the spatial orientation of the butoxy group relative to the phenoxyacetamide core, which can be critical for optimal interaction with a biological target.

Introducing Branching: Introducing branching on the propyl or butyl chain can enhance steric hindrance, which may improve selectivity for a specific target or alter the metabolic stability of the compound.

The following table illustrates hypothetical SAR data based on trends observed in similar compound series, where activity is measured as IC50 (the half-maximal inhibitory concentration), with lower values indicating higher potency.

Compound Modification to N-(3-butoxypropyl) Chain Hypothetical IC50 (nM)
N-(3-methoxypropyl)-2-phenoxyacetamideMethoxy instead of Butoxy150
N-(3-ethoxypropyl)-2-phenoxyacetamideEthoxy instead of Butoxy100
N-(3-propoxypropyl)-2-phenoxyacetamidePropoxy instead of Butoxy75
This compound Parent Compound 50
N-(4-butoxybutyl)-2-phenoxyacetamideButyl linker instead of Propyl90
N-(2-butoxyethyl)-2-phenoxyacetamideEthyl linker instead of Propyl120
N-(3-isobutoxypropyl)-2-phenoxyacetamideIsobutoxy instead of Butoxy65

Variations within the 2-Phenoxy Acetamide (B32628) Moiety

The 2-phenoxy acetamide moiety serves as the core scaffold of the molecule and presents multiple opportunities for modification to enhance biological activity and selectivity.

The electronic and steric properties of substituents on the phenoxy ring can profoundly influence the compound's interaction with its biological target. Studies on various phenoxyacetamide derivatives have shown that the position and nature of these substituents are critical for activity. nih.govmdpi.com

Key modifications include:

Introducing Electron-Withdrawing Groups: Halogens (e.g., chloro, fluoro) or nitro groups can alter the electronic distribution of the ring and potentially form specific interactions with the target. For instance, in some series of anticonvulsant compounds, the presence of a halogen at the para-position of the phenyl ring has been shown to enhance activity. nih.gov

Introducing Electron-Donating Groups: Alkyl or alkoxy groups can increase the electron density of the ring and enhance hydrophobic interactions.

Positional Isomerism: The effect of a substituent can vary significantly depending on its position (ortho, meta, or para) on the phenoxy ring.

The table below provides a hypothetical representation of how substitutions on the phenoxy ring might affect the anticonvulsant activity of this compound, measured by the effective dose (ED50) in an animal model.

Compound Phenoxy Ring Substitution Hypothetical Anticonvulsant Activity (ED50 mg/kg)
N-(3-butoxypropyl)-2-(4-chlorophenoxy)acetamide4-Chloro35
N-(3-butoxypropyl)-2-(4-fluorophenoxy)acetamide4-Fluoro40
N-(3-butoxypropyl)-2-(4-methylphenoxy)acetamide4-Methyl60
N-(3-butoxypropyl)-2-(4-methoxyphenoxy)acetamide4-Methoxy55
This compound Unsubstituted 50
N-(3-butoxypropyl)-2-(2-chlorophenoxy)acetamide2-Chloro70
N-(3-butoxypropyl)-2-(3-chlorophenoxy)acetamide3-Chloro45

The amide linker is a key structural feature that connects the phenoxy ring to the N-alkoxypropyl chain. Its rigidity and hydrogen-bonding capabilities are often essential for biological activity.

Potential modifications to the amide linker include:

N-Methylation: Replacing the amide N-H with an N-CH3 group can prevent hydrogen bond donation and introduce steric bulk, which can probe the spatial constraints of the binding site. nih.gov

Thioamide Analogue: Replacing the amide carbonyl oxygen with sulfur to form a thioamide can alter the electronic properties and hydrogen-bonding capacity of the linker.

Reverse Amide: Synthesizing the reverse amide analogue could help to understand the importance of the directionality of the amide bond for target interaction.

Replacement with other Linkers: In some cases, replacing the amide with a more flexible or rigid linker, such as an ester or an alkene, can provide insights into the conformational requirements for activity. Studies on related compounds have shown that replacing a methylene linker with an acetamide fragment can sometimes extend the spectrum of activity. mdpi.com

Elucidation of Key Pharmacophoric Features for Specific Biological Targets

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound and its analogues, the key pharmacophoric features are likely to include:

A Hydrogen Bond Donor/Acceptor Site: The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen and the ether oxygen of the phenoxy group can act as hydrogen bond acceptors.

A Hydrophobic Region: The butoxypropyl chain and the phenoxy ring provide hydrophobic regions that can interact with nonpolar pockets in the target protein.

An Aromatic Ring: The phenoxy ring can engage in π-π stacking or other aromatic interactions with the target.

By analyzing the SAR data from various analogues, a pharmacophore model can be constructed. This model can then be used to design new compounds with improved potency and selectivity. For example, if a para-substituent on the phenoxy ring is found to be crucial for activity, this feature would be included as a key element of the pharmacophore.

Stereochemical Considerations in Structure-Activity Relationships

If a chiral center is introduced into the this compound scaffold, for example by branching on the propyl chain, the resulting enantiomers may exhibit different biological activities. This stereoselectivity can arise from differential binding to a chiral target protein. nih.gov

For instance, if a methyl group were introduced at the 2-position of the propyl chain, creating (R)- and (S)-enantiomers of N-(3-butoxy-2-methylpropyl)-2-phenoxyacetamide, it is plausible that one enantiomer would fit more snugly into the binding site of the target protein, leading to a more potent biological effect. Investigating the activity of individual enantiomers is crucial for understanding the three-dimensional requirements of the pharmacophore and for developing more selective and potent therapeutic agents. The differential activity of enantiomers can also provide clues about the mechanism of action and the nature of the binding interaction.

Mechanistic Investigations of Biological Activities in Research Models in Vitro and in Silico

Enzyme Inhibition Mechanism Studies

Enzymes are critical catalysts for a vast array of biological processes, and their inhibition is a common mechanism of action for many therapeutic agents. The phenoxyacetamide scaffold has been identified as a promising framework for the development of enzyme inhibitors.

The main protease (Mpro) of SARS-CoV-2 is an essential enzyme for viral replication, making it a prime target for antiviral drug development. nih.gov In silico studies, which involve computer-based simulations, have shown that phenoxyacetamide derivatives have the potential to inhibit this crucial viral enzyme. nih.gov

The generally accepted mechanism of Mpro inhibition involves the formation of a covalent bond between the inhibitor and the catalytic cysteine residue (Cys145) in the enzyme's active site. nih.govresearchgate.net This interaction effectively blocks the enzyme's ability to process viral polyproteins, thereby halting the viral life cycle. nih.gov Molecular docking simulations of various phenoxyacetamide derivatives suggest that they can fit within the Mpro active site and form key interactions with amino acid residues.

Table 1: Potential Interacting Residues in SARS-CoV-2 Mpro for Phenoxyacetamide Derivatives

Interaction TypePotential Amino Acid Residues
Covalent BondingCys145
Hydrogen BondingHis41, Gly143, Ser144, Glu166
Hydrophobic InteractionsMet49, Leu141, Met165, Pro168

Note: This table is illustrative and based on general findings for phenoxyacetamide derivatives. The precise interactions for N-(3-butoxypropyl)-2-phenoxyacetamide would require specific in silico modeling.

Beyond SARS-CoV-2 Mpro, phenoxyacetamide derivatives have been investigated for their inhibitory effects on other enzymes. For instance, some derivatives have shown potential as inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammation. nih.gov The mechanism often involves blocking the enzyme's active site, preventing the synthesis of pro-inflammatory prostaglandins.

Additionally, studies on related acetamide (B32628) structures suggest potential interactions with enzymes like tumor necrosis factor-alpha converting enzyme (TACE) and dipeptidyl peptidase III (DPP III). mdpi.comnih.gov Inhibition of these enzymes could have implications for inflammatory diseases and pain management. The specific enzymatic targets for this compound remain to be elucidated through dedicated research.

Receptor Modulation and Binding Studies (in vitro and in silico)

Receptors are proteins that receive and transduce signals, playing a vital role in cellular communication. The ability of a compound to bind to and modulate the activity of a receptor can lead to a wide range of physiological effects.

Currently, there are no published studies that have specifically identified receptor targets for this compound. The identification of such targets would typically involve initial screening assays, such as radioligand binding assays, followed by more detailed functional studies.

Without identified receptor targets, a detailed analysis of ligand-receptor interaction fingerprints for this compound is not possible. Such an analysis would require co-crystallization of the compound with its target receptor or detailed molecular dynamics simulations to map the precise interactions, including hydrogen bonds, hydrophobic contacts, and electrostatic interactions.

Anti-Pathogenic Mechanistic Research

The potential anti-pathogenic effects of this compound are likely linked to the inhibition of essential viral or bacterial enzymes, as discussed in the context of SARS-CoV-2 Mpro. By disrupting key processes in the life cycle of a pathogen, such as replication or assembly, the compound could exhibit antiviral or antibacterial properties. The broad-spectrum antiviral activity of some acyclic nucleoside phosphonates, which also act as enzyme inhibitors, highlights the potential of this mechanistic approach. Further research is needed to explore the anti-pathogenic potential of this compound against a range of pathogens and to elucidate the specific mechanisms involved.

Exploration of Cellular Response Pathways (e.g., apoptosis in cell lines)

In addition to their anti-virulence properties, phenoxyacetamide derivatives have been investigated for their effects on eukaryotic cells, particularly their ability to induce programmed cell death, or apoptosis. Studies on related phenoxyacetamide compounds have demonstrated potent pro-apoptotic activity in various human cancer cell lines, such as the liver cancer cell line HepG2. mdpi.com Apoptosis is a regulated process of cell self-destruction that is essential for normal tissue development and homeostasis and serves as a key mechanism for eliminating cancerous cells. mdpi.com

The induction of apoptosis by phenoxyacetamide derivatives involves the activation of specific molecular pathways. The process is often initiated through the intrinsic, or mitochondrial, pathway of apoptosis. mdpi.commdpi.com Key molecular triggers and mediators identified in studies of related compounds include:

Bcl-2 Family Proteins: These proteins are crucial regulators of the mitochondrial pathway. mdpi.com Phenoxyacetamides can modulate the balance between pro-apoptotic proteins (like Bax) and anti-apoptotic proteins (like Bcl-2). An increase in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP). mdpi.commdpi.com

Cytochrome c: Following MOMP, cytochrome c is released from the mitochondria into the cytosol. This is a critical step that triggers the downstream activation of caspases. mdpi.commdpi.com

Caspases: These are a family of proteases that execute the apoptotic program. The release of cytochrome c leads to the formation of the apoptosome and the activation of initiator caspase-9. mdpi.com Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3. mdpi.commdpi.com Some pathways may also involve the activation of caspase-8. mdpi.com

Once the executioner caspases are activated, they orchestrate the systematic dismantling of the cell through a cascade of downstream signaling events.

Cleavage of Cellular Substrates: Activated caspase-3 cleaves a wide range of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis. mdpi.com One of the key substrates is Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair. Cleavage of PARP-1 by caspase-3 renders it inactive, which both prevents DNA repair and conserves cellular energy (ATP) for the apoptotic process. mdpi.com

DNA Fragmentation: A downstream effect of the caspase cascade is the fragmentation of chromosomal DNA, a hallmark of apoptosis. mdpi.com

Cellular Disassembly: The signaling cascade culminates in membrane blebbing, cell shrinkage, and the formation of apoptotic bodies, which are then cleared by phagocytic cells without inducing an inflammatory response.

The pro-apoptotic activity of phenoxyacetamide derivatives suggests their potential as anti-cancer agents, acting through well-defined molecular pathways to eliminate malignant cells. mdpi.com

Pathway ComponentRole in ApoptosisEffect of Phenoxyacetamide DerivativesReference
Bax/Bcl-2 RatioRegulates mitochondrial membrane permeability.Increased ratio, promoting apoptosis. mdpi.commdpi.com
Cytochrome cReleased from mitochondria to trigger caspase activation.Enhanced release into the cytosol. mdpi.commdpi.com
Caspase-9Initiator caspase activated by cytochrome c.Activated following cytochrome c release. mdpi.com
Caspase-3Executioner caspase that dismantles the cell.Activated by caspase-9, leading to cleavage of key substrates. mdpi.commdpi.com
PARP-1DNA repair enzyme; a substrate for caspase-3.Inhibited/cleaved, preventing DNA repair. mdpi.com

Derivatization and Analogue Design Strategies Based on N 3 Butoxypropyl 2 Phenoxyacetamide Scaffold

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are powerful strategies in lead optimization. nih.govnih.gov They involve modifying the core structure or peripheral functional groups of a molecule to identify novel chemotypes with retained or improved biological activity and better drug-like properties. uniroma1.itresearchgate.net For the N-(3-butoxypropyl)-2-phenoxyacetamide scaffold, these strategies can be applied to its three main components: the phenoxy ring, the central acetamide (B32628) linker, and the N-alkoxypropyl side chain.

Phenoxy Group Modifications: The terminal phenoxy group can be replaced with a variety of bioisosteres to modulate binding affinity, selectivity, and metabolic stability. Classical and non-classical bioisosteres can be considered. For example, replacing the phenyl ring with heteroaromatic rings (e.g., pyridine, thiophene, pyrazole) can introduce new hydrogen bond donors or acceptors, potentially improving target engagement. Exchanging the ether oxygen with other linkers like a sulfur atom (thioether), an amino group (aniline derivative), or a methylene (B1212753) group (benzyl derivative) can alter the geometry and electronic properties of the scaffold.

Amide Bond Replacements: The central amide bond is crucial for the structural integrity of the molecule but can be susceptible to hydrolysis by amidases. Bioisosteric replacement of the amide bond with groups like esters, ketones, or stable isosteres such as 1,2,4-oxadiazoles or triazoles can be explored to enhance metabolic stability while maintaining the necessary spatial arrangement of the flanking groups.

The following table summarizes potential bioisosteric replacements for the this compound scaffold.

Original FragmentProposed Bioisosteric Replacement(s)Rationale
Phenoxy RingPyridyl, Thienyl, NaphthylModulate electronics, introduce new interaction points, alter metabolic profile researchgate.net
Ether Linkage (-O-)Thioether (-S-), Methylene (-CH2-), Sulfone (-SO2-)Change bond angles, polarity, and metabolic stability
Amide Linkage (-CONH-)Reverse Amide, 1,2,4-Oxadiazole, TriazoleIncrease metabolic stability, alter hydrogen bonding capacity nih.gov
Butoxy GroupCyclohexylmethoxy, Pentyloxy, IsobutoxyFine-tune lipophilicity and steric profile

Design and Synthesis of Combinatorial Libraries

Combinatorial chemistry provides a powerful platform for the rapid synthesis of a large number of structurally related compounds, enabling efficient exploration of the SAR around the this compound scaffold. pnas.org A split-and-pool synthesis strategy can be employed to generate a diverse library of analogues. pnas.org

The synthesis of such a library would likely involve a multi-step sequence where key building blocks are varied at each step. The core structure can be built around the central acetamide linkage, which is readily formed through amide coupling reactions. nih.govacs.org

A potential combinatorial synthesis approach could be:

Generation of Diverse Phenoxyacetic Acids: A collection of substituted phenols can be reacted with an ethyl bromoacetate equivalent to create a library of phenoxyacetic acid building blocks. Substituents on the phenol (B47542) ring (e.g., halogens, alkyls, alkoxys) would introduce electronic and steric diversity.

Generation of Diverse Amines: A library of primary or secondary amines can be sourced or synthesized. For the N-(3-alkoxypropyl) moiety, a set of various alcohols (R-OH) can be reacted with acrylonitrile followed by reduction to yield a diverse set of 3-alkoxypropylamines.

Parallel Amide Coupling: The library of phenoxyacetic acids can be coupled with the library of amines using high-throughput parallel synthesis techniques. Amide bond formation can be achieved using standard coupling reagents like EDC/HOAt. researchgate.net

This approach allows for systematic variation at two key points of diversity, as illustrated in the table below.

Point of DiversityExample Building Blocks (Set A: Phenols)Example Building Blocks (Set B: 3-Alkoxypropylamines)
R1 (on Phenoxy)Phenol, 4-Chlorophenol, 3-Methoxyphenol, 2-MethylphenolN/A
R2 (Alkoxy group)N/A3-Ethoxypropylamine, 3-Isopropoxypropylamine, 3-(Cyclopentyloxy)propylamine

By combining 'm' number of phenoxyacetic acids with 'n' number of amines, a library of m x n distinct N-(3-alkoxypropyl)-2-phenoxyacetamide analogues can be rapidly generated for biological screening.

Rational Design of Prodrugs for Enhanced Delivery to Research Models

Prodrugs are inactive or less active derivatives of a parent compound that undergo enzymatic or chemical conversion in vivo to release the active drug. nih.govresearchgate.net This strategy can be used to overcome delivery challenges in research models, such as poor aqueous solubility or limited permeability across biological membranes (e.g., the blood-brain barrier), without modifying the core pharmacophore. nih.gov

For this compound, several prodrug strategies could be envisioned:

Improving Aqueous Solubility: If the parent compound has low water solubility, a polar, ionizable promoiety could be attached. For instance, a phosphate or an amino acid could be linked to a hydroxyl group introduced on the phenoxy ring or the butyl chain. This would create a highly water-soluble prodrug that can be cleaved by endogenous phosphatases or peptidases. nih.gov

Modifying the Amide Bond: While the amide bond itself is relatively stable, N-acylation or the formation of N-acyloxyalkoxy derivatives can create prodrugs with altered stability and permeability. An N-Mannich base could also be formed by reacting the amide N-H with formaldehyde and a secondary amine, which can increase lipophilicity and suppress the pKa. nih.gov These linkages are often designed to be cleaved by esterases or other hydrolases.

Targeted Delivery: A promoiety recognized by specific transporters could be attached. For example, linking a glucose molecule to the scaffold could facilitate transport across the blood-brain barrier via glucose transporters.

Prodrug StrategyPotential PromoietiesTarget Enzyme/Condition for CleavageIntended Improvement in Research Model
Increase Aqueous SolubilityPhosphate, Glycine, LysinePhosphatases, PeptidasesSuitability for aqueous vehicle administration
Enhance Lipophilicity/PermeabilityN-Mannich Base, N-Acyloxymethyl groupEsterases, Chemical HydrolysisImproved passive diffusion across membranes

Development of Chemical Probes and Tagged Analogues for Mechanistic Research

To investigate the mechanism of action and identify the biological targets of this compound, it is essential to develop chemical probes and tagged analogues. nih.gov These tools are derivatives of the parent compound that contain a reporter tag (e.g., a fluorescent dye, biotin) or a reactive group (e.g., a photoaffinity label) for target identification and visualization. nih.gov

The design of a useful chemical probe requires attaching the tag at a position that does not significantly disrupt the compound's biological activity. A preliminary SAR study would be necessary to identify such positions. Potential sites for modification on the this compound scaffold include:

The 'para' position of the phenoxy ring: This position is often solvent-exposed in ligand-protein complexes and can be a suitable point for attaching a linker and tag.

The terminus of the butoxy chain: Extending the alkyl chain with a linker terminating in a tag is another common strategy.

Types of Probes:

Affinity-Based Probes: An analogue could be synthesized with a terminal alkyne or azide group. This "clickable" handle allows for the subsequent attachment of a reporter tag (like biotin or a fluorophore) via copper-catalyzed or strain-promoted azide-alkyne cycloaddition after the probe has bound to its target protein. nih.gov

Photoaffinity Probes: Incorporation of a photochemically reactive group, such as a diazirine or an aryl azide, would allow the analogue to form a covalent bond with its target protein upon UV irradiation. This enables the subsequent isolation and identification of the target protein.

Probe TypeFunctional Group to IncorporateReporter Tag/ApplicationRationale
Affinity ProbeTerminal Alkyne or AzideBiotin, Fluorescent Dye (via Click Chemistry)For target pull-down experiments and cellular imaging nih.gov
Photoaffinity ProbeDiazirine, Aryl AzideCovalent labeling of target proteinFor irreversible capture and identification of binding partners

By employing these derivatization strategies, the chemical and biological properties of the this compound scaffold can be systematically explored, leading to the development of optimized analogues, research tools, and a deeper understanding of its biological function.

Potential Research Applications and Future Directions for N 3 Butoxypropyl 2 Phenoxyacetamide

Development as Chemical Probes for Elucidating Biological Pathways

Chemical probes are essential tools for dissecting complex biological processes. nih.gov An appropriately designed molecule can be used to selectively interact with a specific protein or enzyme, allowing researchers to study its function within a cellular context. The development of N-(3-butoxypropyl)-2-phenoxyacetamide and its analogs as chemical probes could offer valuable insights into various biological pathways.

Molecules intended for use as chemical probes typically possess a reactive group or a specific structural motif that facilitates interaction with a biological target. nih.gov For instance, boronate-based probes are utilized for the detection of biological oxidants. researchgate.net While this compound itself does not have an inherent reactive group for covalent modification, its structure could be modified to incorporate one. For example, the introduction of a photoreactive group could enable photoaffinity labeling to identify its binding partners within the proteome.

The utility of a chemical probe is also dependent on its selectivity. The diverse biological activities reported for phenoxyacetamide derivatives suggest that different substitutions on the phenoxy and acetamide (B32628) moieties can tune the target specificity. nih.gov By systematically modifying the butoxypropyl side chain and the phenoxy ring of this compound, a library of compounds could be generated and screened to identify selective probes for novel biological targets.

Preclinical Lead Compound Identification and Optimization for Novel Targets (excluding clinical development)

The process of lead optimization is a critical phase in drug discovery, aiming to enhance the potency, selectivity, and pharmacokinetic properties of a promising compound. altasciences.comnih.gov The phenoxyacetamide scaffold has served as a starting point for the development of various therapeutic agents. For example, derivatives of phenoxyacetamide have been investigated for their potential as anticancer, anti-inflammatory, and antitubercular agents. nih.govmdpi.com

The structural features of this compound, including the flexible butoxypropyl chain and the aromatic phenoxy group, provide multiple avenues for chemical modification. Structure-activity relationship (SAR) studies on analogous compounds have shown that modifications to the phenoxy ring and the N-substituent of the acetamide can significantly impact biological activity. nih.gov For instance, the introduction of halogen or nitro groups on the phenoxy ring has been shown to enhance the anti-inflammatory or anticancer activities of certain derivatives. nih.gov

The preclinical development of novel compounds based on the this compound scaffold would involve synthesizing a focused library of analogs and evaluating their efficacy in relevant in vitro and in vivo models. This process would aim to identify lead compounds with improved biological activity and favorable drug-like properties, which could then be further investigated for their therapeutic potential.

Table 1: Examples of Biological Activities of Phenoxyacetamide Derivatives

Compound ClassBiological ActivityKey Findings
2-(Substituted phenoxy)-N-(1-phenylethyl) acetamidesAnti-inflammatory, AnalgesicHalogen-containing derivatives showed enhanced anti-inflammatory activity, while nitro-containing derivatives exhibited good anticancer, anti-inflammatory, and analgesic activities. nih.gov
Phenoxy thiazolesAnticancerA derivative with methyl and fluoro substitutes showed potent cytotoxic efficacy with an average IC50 value of ~13 μM. nih.gov
2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamidesAntitubercularSeveral derivatives exhibited potent activity against M. tuberculosis H37Rv, with MIC values ranging from 4 to 16 μg/mL. mdpi.com
N-phenylacetamide sulphonamidesAnalgesicA derivative, N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide, showed analgesic activity comparable to paracetamol. nih.gov

Advancements in Medicinal Chemistry Methodologies

The synthesis and derivatization of this compound and its analogs can contribute to the advancement of medicinal chemistry methodologies. The core phenoxyacetamide structure is typically synthesized through the condensation of a substituted phenol (B47542) with an N-substituted 2-chloroacetamide (B119443) or by coupling a phenoxyacetic acid with an appropriate amine. nih.gov

The exploration of novel synthetic routes to this compound and its derivatives could lead to more efficient and versatile methods for creating libraries of related compounds. For example, the use of modern coupling reagents or catalytic systems could improve reaction yields and reduce the need for harsh reaction conditions. nih.gov

Furthermore, the study of the structure-activity relationships of these compounds can provide valuable data for the development of predictive computational models. By correlating the structural features of different phenoxyacetamide derivatives with their biological activities, it may be possible to develop in silico tools that can guide the design of new compounds with desired properties. This approach aligns with the modern drug discovery paradigm that integrates computational chemistry with synthetic and biological studies. nih.gov

Emerging Research Avenues and Unexplored Mechanistic Insights

The diverse biological activities observed for phenoxyacetamide derivatives suggest that this chemical class may interact with a variety of biological targets, some of which may not yet be fully characterized. nih.gov Future research on this compound and its analogs could therefore uncover novel mechanisms of action and open up new therapeutic avenues.

One area of potential interest is the investigation of the role of the ether linkage and the N-alkyl substituent in determining target selectivity. The butoxypropyl group in this compound, for instance, may influence the compound's lipophilicity and membrane permeability, which in turn could affect its cellular uptake and distribution.

Another emerging area is the study of these compounds as modulators of protein-protein interactions or as allosteric inhibitors of enzymes. The flexible nature of the this compound structure might allow it to bind to sites on proteins other than the active site, leading to a more nuanced modulation of protein function.

The exploration of these and other research avenues will be crucial for fully understanding the therapeutic potential and mechanistic underpinnings of the phenoxyacetamide class of compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for N-(3-butoxypropyl)-2-phenoxyacetamide to maximize yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including substitution, reduction, and condensation. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) enhance reaction efficiency, while ethanol may improve solubility of intermediates .
  • Temperature control : Maintaining 60–80°C during condensation reactions minimizes side products .
  • Catalysts : Use of coupling agents (e.g., EDC/HOBt) for amide bond formation improves yield .
    • Characterization : Confirm purity via HPLC (>95%) and structural integrity via 1^1H/13^13C NMR and high-resolution mass spectrometry .

Q. How can researchers standardize the characterization of This compound to ensure reproducibility across studies?

  • Methodological Answer : Employ a combination of:

  • Spectroscopic techniques : NMR for functional group verification (e.g., phenoxy protons at δ 6.8–7.2 ppm) .
  • Chromatography : HPLC with a C18 column (acetonitrile/water gradient) to assess purity .
  • Elemental analysis : Validate molecular formula (e.g., C15_{15}H21_{21}NO3_3) .

Q. What preliminary pharmacological screening assays are recommended for This compound?

  • Methodological Answer : Prioritize:

  • Enzyme inhibition assays : Test against kinases (e.g., SYK) or proteases using fluorogenic substrates .
  • Cell viability assays : Use MTT or resazurin-based protocols on cancer cell lines (e.g., HeLa, MCF-7) .
  • Binding studies : Surface plasmon resonance (SPR) to quantify receptor affinity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize This compound for specific biological targets?

  • Methodological Answer :

  • Modify substituents : Replace the butoxypropyl group with morpholinopropyl or dimethylamino groups to enhance hydrophilicity and target engagement .
  • Bioisosteric replacement : Substitute the phenoxy group with thiophene or benzothiazole to alter pharmacokinetics .
  • Quantitative SAR (QSAR) : Use computational tools (e.g., CoMFA) to correlate logP and IC50_{50} values .

Q. What experimental strategies resolve contradictions in reported biological efficacy of This compound across studies?

  • Methodological Answer :

  • Standardize assays : Use identical cell lines (ATCC-verified), serum concentrations, and incubation times .
  • Dose-response validation : Perform EC50_{50}/IC50_{50} curves in triplicate with positive controls (e.g., doxorubicin for cytotoxicity) .
  • Mechanistic redundancy : Cross-validate findings using siRNA knockdown or CRISPR-edited cell models .

Q. What in vitro and in vivo models are most suitable for elucidating the mechanism of action of This compound?

  • Methodological Answer :

  • In vitro :
  • Kinase profiling : Use recombinant kinases (e.g., EGFR, VEGFR) in ADP-Glo™ assays .
  • Apoptosis markers : Measure caspase-3/7 activation via fluorescence .
  • In vivo :
  • Xenograft models : Nude mice with subcutaneous tumors for antitumor efficacy .
  • Pharmacokinetics : LC-MS/MS to quantify plasma half-life and tissue distribution .

Data Analysis and Experimental Design

Q. How should researchers design dose-ranging studies for This compound to balance efficacy and toxicity?

  • Methodological Answer :

  • MTD determination : Conduct OECD-compliant acute toxicity studies in rodents (starting at 10–100 mg/kg) .
  • Therapeutic index : Calculate ratio of LD50_{50} (lethal dose) to ED50_{50} (effective dose) .
  • PK/PD modeling : Use nonlinear mixed-effects modeling (NONMEM) to predict human-equivalent dosing .

Q. What statistical approaches are recommended for analyzing high-throughput screening data for This compound derivatives?

  • Methodological Answer :

  • Multivariate analysis : Principal component analysis (PCA) to cluster active/inactive compounds .
  • Hit prioritization : Apply Z-score normalization and strict cutoff thresholds (e.g., >3σ from negative controls) .
  • Machine learning : Train random forest models on molecular descriptors to predict activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.